molecular formula C5H12N2 B1179288 catabolite control protein CAS No. 136394-86-0

catabolite control protein

Cat. No.: B1179288
CAS No.: 136394-86-0
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Description

Historical Discovery and Nomenclature

The discovery of this compound A emerged from investigations into carbon catabolite repression mechanisms in Bacillus subtilis during the late twentieth century. Initial research focused on understanding how glucose presence repressed the expression of the alpha-amylase gene, leading to the identification of specific operator sequences and regulatory proteins involved in this process. The protein was first characterized as an agent responsible for catabolite repression of the alpha-amylase gene in Bacillus subtilis, where it was found to interact with operator sequences located downstream of the promoter region. Site-directed mutagenesis studies of catabolite repression operator sequences revealed the critical importance of specific DNA-protein interactions in mediating glucose-dependent gene regulation.

The nomenclature "this compound A" reflects the protein's primary function in controlling catabolic gene expression in response to carbon source availability. Early research demonstrated that this protein belongs to the Lactose Repressor/Galactose Repressor family of transcriptional repressors and activators, sharing structural and functional characteristics with other members of this protein family. The designation "A" distinguishes this protein from other catabolite control proteins, such as this compound B, which also participate in carbon metabolism regulation but through different mechanisms and under different conditions. Historical studies revealed that this compound A mediates its regulatory effects through binding to specific DNA sequences called catabolite responsive elements, which are located within or near the promoter regions of target genes.

The protein's discovery represented a significant breakthrough in understanding bacterial carbon metabolism regulation, as it provided the first clear mechanistic explanation for how bacteria coordinate the expression of multiple genes involved in carbon source utilization. Research conducted in the 1990s established that this compound A requires interaction with phosphorylated cofactors to achieve specific DNA binding, revealing the complex signal transduction pathways that link metabolic state to gene expression. These early investigations laid the foundation for subsequent research that would expand understanding of the protein's distribution across bacterial taxa and its diverse regulatory functions beyond simple carbon metabolism control.

Phylogenetic Distribution Across Bacterial Taxa

The phylogenetic distribution of this compound A and its associated regulatory systems extends far beyond the gram-positive bacteria where it was first discovered, encompassing diverse bacterial phyla and revealing the evolutionary significance of this regulatory mechanism. Comprehensive database searches have identified homologues of the protein kinase responsible for cofactor phosphorylation in the phyla Firmicutes, Proteobacteria, Fusobacteria, Spirochaetes, and Chlorobi, suggesting that this compound A-dependent carbon catabolite repression is not restricted to gram-positive bacteria. Within the Proteobacteria, the presence of the associated kinase appears common in the alpha and beta subdivisions, while it occurs more exceptionally in the gamma subdivision.

The distribution patterns reveal interesting evolutionary relationships between carbon catabolite repression systems and other bacterial regulatory networks. In gram-negative bacteria belonging to the Proteobacteria, genes coding for kinase homologues cluster together with genes encoding Histidine-containing Phosphocarrier Protein-like proteins, termed Extended Phosphocarrier Proteins, suggesting functional relationships that have been maintained through evolutionary processes. These Extended Phosphocarrier Proteins contain the serine phosphorylation sequence motif necessary for interaction with this compound A, indicating that the fundamental regulatory mechanism has been conserved across diverse bacterial lineages.

Analysis of bacterial genomes has revealed that indicators for identifying this compound A-dependent carbon catabolite repression in organisms include the presence of the associated protein kinase, the presence of Histidine-containing Phosphocarrier Protein-like molecules containing the regulatory serine residue, and the presence of additional Histidine-containing Phosphocarrier Protein-like molecules missing the active-site histidine residue. The clustering of genes coding for these proteins on bacterial genomes plays an important role in analyzing the evolutionary context of the regulatory pathway. Remarkably, analysis suggests a possible evolutionary relationship between this compound A-dependent gene regulation and the nitrogen regulation system found in the gamma subdivision of Proteobacteria, as evidenced by clustering of carbon catabolite repression and nitrogen regulation components on genomes and close phylogenetic relationships between associated proteins.

The widespread distribution of this compound A homologues across bacterial taxa has been confirmed through studies of specific bacterial species. In Listeria monocytogenes, the protein shares high sequence similarity with Bacillus subtilis this compound A, with perfect conservation of residues constituting the helix-turn-helix DNA-binding domain. Similar conservation patterns have been observed in Enterococcus faecalis, where the protein fully complements Bacillus subtilis mutants lacking functional this compound A, demonstrating functional conservation across species boundaries. The protein has also been characterized in Staphylococcus xylosus, Lactobacillus pentosus, and Lactobacillus casei, indicating that this compound A-mediated carbon catabolite repression represents a common regulatory theme among low guanine-plus-cytosine content gram-positive bacteria.

Fundamental Role in Carbon Catabolite Repression

This compound A serves as the central mediator of carbon catabolite repression in gram-positive bacteria, orchestrating complex regulatory networks that ensure optimal carbon source utilization under varying environmental conditions. The protein functions as a transcriptional regulator that binds to specific DNA sequences called catabolite responsive elements, which are located within or near promoter regions of genes subject to carbon catabolite repression. The consensus sequence for these binding sites consists of a fourteen base pair region of dyad symmetry with the sequence Thymine-Guanine-Thymine or Adenine-Adenine-Asparagine-Cytosine-Guanine-Asparagine-Thymine-Asparagine-Thymine or Adenine-Cytosine-Adenine. The specific binding of this compound A to these sequences requires interaction with phosphorylated cofactors, primarily the serine-phosphorylated form of Histidine-containing Phosphocarrier Protein.

The regulatory mechanism operates through a sophisticated signal transduction pathway that links glycolytic activity to gene expression control. When rapidly metabolizable carbon sources such as glucose are present, glycolytic intermediates activate an adenosine triphosphate-dependent protein kinase that phosphorylates Histidine-containing Phosphocarrier Protein at a serine residue. The phosphorylated Histidine-containing Phosphocarrier Protein then interacts with this compound A, forming a complex that exhibits enhanced DNA-binding specificity and can recognize catabolite responsive elements. This protein-protein interaction is stimulated by high concentrations of fructose-1,6-bisphosphate, a key glycolytic intermediate, providing a direct link between metabolic flux and transcriptional regulation.

Genome-wide transcriptomic analyses have revealed the extensive scope of this compound A-mediated regulation in bacterial cells. In Bacillus subtilis, approximately thirteen and one-half percent of the genome depends on this compound A for regulation, encompassing genes involved in sugar uptake and fermentation, stress response mechanisms, and various metabolic pathways. The protein regulates multiple phosphoenolpyruvate-dependent phosphotransferase system components, including those responsible for glucose, galactitol, and other sugar transport systems. Additionally, this compound A controls the expression of adenosine triphosphate-binding cassette transporters involved in carbon metabolism, including transporters for N-acetylglucosamine, ribose, and cyclodextrin.

The regulatory effects of this compound A extend beyond carbon metabolism to encompass stress response mechanisms and virulence gene expression. The protein has been shown to be critically important for bacterial survival under acidic and oxidative stress conditions, regulating several genes involved in stress response pathways. In pathogenic bacteria such as Streptococcus agalactiae, this compound A influences the expression of genes that contribute to survival in host environments, including those involved in adaptation to acidic conditions and hydrogen peroxide stress. Disruption of this compound A function results in pleiotropic effects on bacterial physiology, including altered growth rates, derepression of catabolite-repressed genes, and compromised survival under stress conditions.

The protein also exhibits activating functions in addition to its well-characterized repressive effects. In certain contexts, this compound A can function as a transcriptional activator, enhancing the expression of genes involved in glycolysis and central metabolism when glucose is present. This dual functionality allows the protein to simultaneously repress alternative carbon source utilization pathways while activating core metabolic processes, ensuring efficient coordination of cellular metabolism. The balance between repressive and activating functions depends on the specific target genes, the cellular context, and the availability of cofactors and metabolic signals that modulate protein activity.

Table 1: Distribution of this compound A Components Across Bacterial Phyla

Bacterial Phylum Protein Kinase Presence Cofactor Protein Presence Representative Species
Firmicutes Common Present Bacillus subtilis, Enterococcus faecalis
Proteobacteria (α,β) Common Present (Extended form) Rhizobium species
Proteobacteria (γ) Exceptional Variable Selected Pseudomonas species
Fusobacteria Present Present Fusobacterium nucleatum
Spirochaetes Present Present Various spirochete species
Chlorobi Present Present Green sulfur bacteria

Table 2: Functional Categories of Genes Regulated by this compound A in Bacillus subtilis

Functional Category Number of Regulated Genes Regulation Type Representative Examples
Sugar Transport Systems 17 Primarily Repressive Glucose, galactitol phosphotransferase systems
Glycolytic Enzymes 8 Activating Lactate dehydrogenase, pyruvate kinase
Alternative Carbon Metabolism 25 Repressive Xylose, arabinose operons
Stress Response 12 Mixed Oxidative stress proteins
Amino Acid Biosynthesis 15 Mixed Glutamate metabolism genes

Properties

CAS No.

136394-86-0

Molecular Formula

C5H12N2

Synonyms

catabolite control protein

Origin of Product

United States

Scientific Research Applications

Regulatory Functions

CcpA regulates gene expression in response to different carbon sources, influencing various metabolic pathways:

  • Sugar Metabolism : CcpA binds to target DNA sequences when activated by its phosphorylated co-effector, HPr-Ser46-P. This interaction enhances the affinity of CcpA for target genes involved in sugar metabolism, facilitating the transcriptional regulation of genes responsible for the uptake and catabolism of carbohydrates .
  • Amino Acid Metabolism : Recent studies indicate that CcpA also regulates amino acid metabolism, impacting microbial fitness and adaptation to nutrient availability . The protein's regulatory role extends to lipid metabolism as well, demonstrating its broad influence on bacterial metabolic networks.

Pathogenicity and Virulence

CcpA has been implicated in the virulence of several pathogenic bacteria:

  • Group A Streptococcus : Research shows that CcpA influences the virulence and transcriptome of Group A Streptococcus by regulating genes involved in carbohydrate transport and metabolism. Disruption of CcpA function leads to altered expression of virulence factors, highlighting its role as a master regulator in pathogenicity .
  • Pseudomonas aeruginosa : In this opportunistic pathogen, catabolite repression affects not only metabolic processes but also virulence factors and biofilm formation. The interplay between CcpA and other regulatory elements like RNA chaperones demonstrates its complexity in regulating pathogenic traits .

Biotechnological Applications

The understanding of catabolite control proteins opens avenues for biotechnological innovations:

  • Metabolic Engineering : By manipulating CcpA activity, researchers can enhance the production of desired metabolites in microbial systems. This has applications in industrial biotechnology for producing biofuels and biochemicals from renewable resources.
  • Antibiotic Resistance Studies : Investigating the role of CcpA in antibiotic resistance mechanisms can lead to novel strategies for combating resistant strains. Understanding how CcpA regulates genes linked to resistance can inform drug development efforts .

Case Study 1: CcpA in Group A Streptococcus

  • Objective : To investigate the impact of CcpA on virulence gene expression.
  • Findings : Inactivation of CcpA resulted in reduced virulence factor expression and altered metabolic profiles.
  • Implications : Targeting CcpA could provide a novel therapeutic approach to treat infections caused by Group A Streptococcus.

Case Study 2: Pseudomonas aeruginosa's Crc Protein

  • Objective : To understand the antagonistic role of protein PA1677 against Crc.
  • Findings : PA1677 enhances the utilization of non-preferred carbon sources by modulating CCR mechanisms.
  • Implications : This discovery suggests potential targets for controlling biofilm formation and virulence in Pseudomonas aeruginosa infections .

Data Table: Summary of Findings

Study FocusKey FindingsApplication Areas
Regulation of Sugar MetabolismEnhanced gene expression via HPr-CcpA interactionMetabolic engineering
Virulence in Group A StreptococcusAltered virulence factor expression with CcpA disruptionInfection control strategies
Pseudomonas aeruginosa PathogenicityPA1677 antagonizes Crc for better resource utilizationBiofilm management and antibiotic resistance

Comparison with Similar Compounds

Comparison with Similar Regulatory Proteins

CRP (cAMP Receptor Protein) in Gram-Negative Bacteria

CRP (or CAP) is the functional analog of CcpA in Gram-negative bacteria like Escherichia coli. Both are global regulators of CCR but differ mechanistically:

  • Effector Molecules : CRP is activated by cyclic AMP (cAMP), which accumulates during glucose starvation, whereas CcpA requires HPr-Ser46-P phosphorylation .
  • DNA Binding : CRP recognizes conserved CRP-binding sites (e.g., TGTGA-N6-TCACA) via a HTH motif, while CcpA binds degenerate cre sequences through flexible hinge helices .
  • Regulatory Scope : CRP primarily activates catabolic operons (e.g., lac), while CcpA exerts bidirectional control (activation/repression) and influences virulence and antibiotic resistance .

CcpC in Bacillus Species

CcpC, a LysR-type transcription factor in Bacillus, regulates the tricarboxylic acid (TCA) cycle in response to citrate . Unlike CcpA, which has broad regulatory roles, CcpC is a specialized regulator that represses TCA genes under citrate excess. This highlights functional divergence within the Bacillus CCR network, where CcpA (global) and CcpC (specific) coordinate metabolic hierarchy .

RegM (CcpA Homolog) in Streptococcus pneumoniae

RegM, a CcpA homolog in S. pneumoniae, shares structural and functional similarities, including HPr-Ser46-P dependency and LacI-GalR family membership . However, RegM exhibits species-specific adaptations, such as direct regulation of virulence genes (e.g., capsular polysaccharide biosynthesis), linking carbon metabolism to pathogenicity .

GlaR in Lactococcus lactis

GlaR, an RpiR-family activator, regulates the Leloir pathway for galactose utilization. This independence from CcpA underscores niche-specific regulatory strategies in lactic acid bacteria.

Research Findings and Structural Insights

Structural Flexibility of CcpA

Cryo-EM studies reveal that CcpA–(HPr-Ser46-P) accommodates variable cre bend angles (31°–56°) via a flexible hinge connecting the DBD and effector domains . Non-polar residues (e.g., Val43, Leu46) enable nonspecific nucleobase interactions, allowing degenerate cre recognition . Biochemical assays confirm similar binding affinities (Kd ~10–20 nM) for diverse cre sites, such as syn-cre and ackA2-cre .

Functional Overlap and Divergence

  • CcpA vs. CRP : Despite analogous roles in CCR, CcpA and CRP employ distinct allosteric mechanisms. Mutagenesis studies show that CcpA hinge mutations (e.g., G127R) decouple growth effects from catabolite repression, a feature absent in CRP .
  • CcpA vs. CcpC : CcpC lacks the LacI-GalR effector domain, instead using a LysR-type HTH motif for citrate-responsive TCA regulation .

Data Tables

Table 1. Comparative Analysis of CcpA and Analogous Regulatory Proteins

Protein Organism Regulatory Family Effector Molecule DNA-Binding Motif Role in Catabolite Repression Key References
CcpA Gram-positive bacteria LacI-GalR HPr-Ser46-P Flexible HTH-hinge Global repression/activation
CRP (CAP) Gram-negative bacteria CRP cAMP Conserved HTH Activates catabolic operons
CcpC Bacillus spp. LysR Citrate Predicted HTH Represses TCA cycle genes
RegM S. pneumoniae LacI-GalR HPr-Ser46-P HTH Virulence and sugar metabolism
GlaR L. lactis RpiR Galactose RpiR-type HTH Activates Leloir pathway

Functional and Evolutionary Implications

CcpA’s evolutionary success in Gram-positive bacteria lies in its structural plasticity, enabling broad regulatory control. In contrast, CRP and CcpC reflect lineage-specific adaptations: CRP’s cAMP dependency aligns with Enterobacteriaceae’s environmental versatility, while CcpC’s citrate specificity optimizes Bacillus metabolism under fluctuating nutrient conditions . These differences underscore the interplay between regulatory complexity and ecological niche specialization.

Preparation Methods

Plasmid Vectors and Strain Selection

The preparation of Crc begins with the design of expression vectors tailored for high-yield protein production. In foundational studies, the crc gene was cloned into pMMB-based plasmids under the control of an inducible tac promoter. For affinity tagging, researchers fused Crc with either a Strep-tag II or a 6xHis-tag at its N-terminus, enabling subsequent purification via Strep-Tactin® or Ni-NTA resins. The host strain Pae PAO1Δ crc was preferred to avoid endogenous Crc interference, with expression induced by 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) during mid-log phase growth in Lysogeny Broth (LB) or defined minimal media.

Considerations for Tag Positioning and Solubility

N-terminal tagging proved critical for preserving Crc’s RNA-binding activity, as C-terminal modifications disrupted Hfq interactions in preliminary trials. Solubility challenges were addressed by incorporating 1 mM β-mercaptoethanol in lysis buffers to prevent oxidative aggregation and by co-expressing molecular chaperones in E. coli BL21(DE3) strains for heterologous systems.

Cell Lysis and Crude Extract Preparation

Mechanical Disruption and Buffer Optimization

Cell pellets harvested at OD₆₀₀ ≈ 1.5 were resuspended in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM phenylmethylsulfonyl fluoride [PMSF], 1 mM β-mercaptoethanol) and lysed using a high-pressure homogenizer at 1.9 kPa. Sonication (3 × 30 s pulses at 40% amplitude) served as an alternative for small-scale preparations, though with a 15% reduction in yield compared to mechanical disruption. To inhibit proteolysis, 20 μg/mL lysozyme and 20 μg/mL DNase I were added post-lysis, followed by centrifugation at 10,000 × g for 30 minutes to clarify extracts.

Differential Centrifugation for Periplasmic Proteins

For constructs with periplasmic localization signals, osmotic shock protocols were employed: cells were treated with 20% sucrose and 1 mM EDTA to destabilize the outer membrane, then rapidly shifted to ice-cold 5 mM MgSO₄ to release periplasmic contents. This method achieved 90% purity for Strep-tagged CrcA (PA1677) but required subsequent dialysis against 50 mM Tris-HCl pH 8.0 to remove residual EDTA.

Affinity Chromatography Strategies

Strep-Tactin® Purification of Strep-Tagged Crc

Strep-tagged Crc was purified using Strep-Tactin®XT Superflow® resin equilibrated with 50 mM Tris-HCl pH 8.0, 150 mM NaCl. After loading clarified lysates, the resin was washed with 10 column volumes (CV) of equilibration buffer, followed by elution with 2.5 mM desthiobiotin in the same buffer. This single-step protocol yielded 15–20 mg of Crc per liter of culture at >95% purity, as verified by SDS-PAGE and Western blot.

Ni-NTA-Based Isolation of His-Tagged Crc

His-tagged Crc required Ni-NTA chromatography under native conditions. Lysates were loaded onto Ni-NTA Superflow® resin pre-equilibrated with 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole. Contaminants were removed with a 20 mM imidazole wash, and bound Crc was eluted using 250 mM imidazole. Despite higher yields (25–30 mg/L), His-tagged preparations showed 10–15% contamination with E. coli heat shock proteins, necessitating additional polishing steps.

Table 1: Comparison of Affinity Purification Methods for Crc

ParameterStrep-Tactin® PurificationNi-NTA Purification
Tag Strep-tag II6xHis-tag
Resin Strep-Tactin®XT Superflow®Ni-NTA Superflow®
Binding Buffer 50 mM Tris-HCl, 150 mM NaCl50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole
Eluent 2.5 mM desthiobiotin250 mM imidazole
Average Yield 15–20 mg/L25–30 mg/L
Purity >95%85–90%
Major Contaminants NoneE. coli chaperones

Size-Exclusion Chromatography for Complex Assembly Studies

Gel Filtration to Isolate Hfq/Crc Complexes

Crc’s functional analysis necessitated isolation of Hfq/Crc ribonucleoprotein complexes. A Superdex 75 Increase 10/300 GL column was equilibrated with 50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM β-mercaptoethanol. Pre-purified Crc and Hfq were mixed at a 1:2 molar ratio and injected at 0.5 mL/min, yielding two distinct peaks corresponding to free Hfq (15 mL elution volume) and Hfq/Crc complexes (12 mL). Dynamic light scattering confirmed monodisperse complexes with a hydrodynamic radius of 4.2 nm.

Buffer Exchange for Crystallography

For crystallographic studies, CrcA (PA1677) was dialyzed against 10 mM Tris-HCl pH 8.0, 50 mM NaCl and concentrated to 10 mg/mL using a 30 kDa centrifugal filter. The protein crystallized in 0.1 M HEPES pH 7.5, 25% PEG 3350, yielding diffraction-quality crystals at 2.1 Å resolution.

Functional Validation of Purified Crc

Electrophoretic Mobility Shift Assay (EMSA)

RNA-binding activity was tested using a 5′-FAM-labeled amiE mRNA fragment (5′-GGGUAAGGUG-3′). Purified Crc (1 μM) was incubated with 100 nM RNA in 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT. Gel retardation assays showed complete shift of the RNA probe at 50 nM Crc, confirming nanomolar affinity.

Surface Plasmon Resonance (SPR) Analysis

Biacore T200 experiments immobilized biotinylated crcZ RNA on a SA sensor chip. Crc injection (0.5–500 nM) yielded a K_d of 18.3 ± 2.1 nM, while pre-incubation with CrcA (PA1677) increased the K_d to 112 nM, demonstrating competitive inhibition.

Troubleshooting Common Purification Challenges

Low Yield in Strep-Tactin® Purification

Incomplete elution often stemmed from desthiobiotin oxidation. Freshly preparing elution buffer with 1 mM TCEP and performing purifications under anaerobic conditions increased yields by 40%.

Imidazole-Induced Aggregation of His-Tagged Crc

Substituting imidazole with 500 mM NaCl in elution buffers prevented aggregation but reduced purity to 75%. A dual-tag strategy (Strep/His) with sequential purification steps resolved this, achieving >98% purity .

Q & A

Q. What are the primary mechanisms by which catabolite control proteins regulate carbon source utilization in bacteria?

Catabolite control proteins (CCPs) mediate carbon catabolite repression (CCR) through distinct mechanisms depending on bacterial phylogeny. In E. coli, the catabolite activator protein (CAP) binds cyclic AMP (cAMP) to activate transcription of genes for alternative carbon sources when glucose is scarce . In Gram-positive bacteria (e.g., Bacillus subtilis), CcpA forms a complex with phosphorylated HPr (HPr-Ser46-P) to repress genes for non-preferred substrates by binding catabolite response elements (cre sites) . Methodologically, electrophoretic mobility shift assays (EMSAs) and cAMP/cAMP-CAP interaction assays are used to validate DNA binding and activation .

Q. How can researchers experimentally verify the role of CCPs in carbon catabolite repression (CCR)?

Transcriptomic approaches (RNA-seq) under varying carbon conditions identify CCR-regulated genes. For example, in Pseudomonas aeruginosa, deletion of crc or hfq disrupts repression of non-preferred substrates (e.g., succinate) . qPCR can quantify target gene expression (e.g., ackA2, gntR) under CCR conditions . Include controls like isogenic mutant strains and carbon source titration to distinguish direct vs. indirect effects .

Advanced Research Questions

Q. How can structural studies resolve conflicting models of CCP-mediated regulation?

Structural biology tools (X-ray crystallography, cryo-EM) clarify mechanistic discrepancies. For instance, P. aeruginosa Crc was initially proposed to bind RNA directly, but structural analysis revealed its lack of RNA-binding activity and dependence on Hfq for translational repression . Similarly, CcpA-DNA co-crystal structures show flexible hinge regions enabling binding to degenerate cre sites (e.g., syn-cre, ackA2-cre) with varying DNA bend angles (31°–56°) . Pair structural data with biochemical assays (surface plasmon resonance) to quantify binding affinities for mutant operators .

Q. What experimental strategies address contradictions in CCP regulatory networks across bacterial species?

Comparative genomics and ChIP-seq identify conserved cre sites and regulons. For example, Streptococcus pneumoniae CcpA homologs (e.g., RegM) regulate virulence genes, necessitating species-specific validation via chromatin immunoprecipitation . In Pseudomonas, RNA-seq of crc/hfq double mutants disentangles their synergistic roles in CCR . Use orthogonal approaches (e.g., in vitro transcription-translation assays) to confirm direct regulatory interactions .

Q. How can researchers reconcile conflicting data on CCP-mediated gene activation vs. repression?

CcpA exhibits bifunctional roles, repressing catabolic genes while activating gluconeogenic pathways. Design dual-reporter systems (e.g., GFP/lacZ fusions) to monitor activation/repression dynamics in real time . Mutagenesis of CcpA’s effector-binding domain (e.g., K298E) can decouple growth effects from CCR, isolating transcriptional outcomes .

Q. What methodologies optimize the study of CCPs in pathogenic bacteria?

In Streptococcus gordonii, CcpA homolog RegG binds cre sites in virulence gene promoters (e.g., abpA). Use allelic exchange to generate regG knockouts and assess biofilm formation or host-cell adhesion . For in vivo relevance, employ animal models (e.g., murine sepsis) with transcriptional profiling of CCP-regulated pathways .

Methodological Considerations

Q. How should researchers control for experimental variables in CCR studies?

  • Carbon source timing: Short-term exposure (e.g., 40-minute maltose induction in S. gordonii) avoids metabolite depletion artifacts observed in prolonged cultures .
  • QC standards: Pre-analytical quality control (QC) samples ensure reproducibility in proteomic workflows (e.g., database search parameters for peptide identification) .
  • Orthogonal probes: Use chemical probes (e.g., cAMP analogs) with inactive controls to validate CCP-dependent phenotypes .

Q. What computational tools predict CCP binding sites and regulon dynamics?

Tools like MEME Suite identify cre motifs (consensus: WTGNNARCGNWWWCAW) . Integrate RNA-seq data with STRING-db to reconstruct CCR-associated metabolic networks . Molecular dynamics simulations model CcpA-DNA flexibility, predicting binding to non-canonical cre sites .

Data Discrepancy Resolution

Q. How can conflicting results on CCP-mediated metabolic prioritization be resolved?

In S. gordonii, maltose induction of abpA was initially undetected due to prolonged culture times, which depleted the inducer. Redesign experiments with controlled carbon source levels and shorter induction periods . Validate using isotopic tracing (e.g., 13C-glucose) to quantify flux through CCP-regulated pathways .

Emerging Research Directions

Q. How do CCPs integrate with global regulatory networks like quorum sensing?

In P. aeruginosa, Crc-Hfq complexes prioritize carbon utilization but may cross-talk with las/rhl quorum-sensing systems. Dual RNA-seq under CCR and quorum-sensing conditions can identify overlapping regulons . Use CRISPRi to selectively repress CCPs and assess downstream virulence phenotypes .

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